BenchChemオンラインストアへようこそ!

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea

Physicochemical properties Drug-likeness Scaffold comparison

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea (CAS 1286711-99-6) is a multi-heterocyclic urea derivative with molecular formula C22H25N3O2 and molecular weight 363.45 g/mol. Computed properties include a topological polar surface area (TPSA) of 58.4 Ų and a calculated LogP (XLogP3) of 3.8.

Molecular Formula C22H25N3O2
Molecular Weight 363.461
CAS No. 1286711-99-6
Cat. No. B2514152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
CAS1286711-99-6
Molecular FormulaC22H25N3O2
Molecular Weight363.461
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
InChIInChI=1S/C22H25N3O2/c1-22(2,3)17-9-11-18(12-10-17)24-21(26)25(16-20-8-6-14-27-20)15-19-7-4-5-13-23-19/h4-14H,15-16H2,1-3H3,(H,24,26)
InChIKeyUEMIXOVFOCRJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea (CAS 1286711-99-6): Structural and Physicochemical Baseline for Procurement Evaluation


3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea (CAS 1286711-99-6) is a multi-heterocyclic urea derivative with molecular formula C22H25N3O2 and molecular weight 363.45 g/mol [1]. Computed properties include a topological polar surface area (TPSA) of 58.4 Ų and a calculated LogP (XLogP3) of 3.8 [1]. The compound contains one hydrogen bond donor and three hydrogen bond acceptors, with 6 rotatable bonds [1]. It is listed as a screening compound (Catalog No. EVT-2651226) available for non-human research use only .

Why In-Class Substitution Is Inadmissible Without Comparative Evidence for CAS 1286711-99-6


No publicly available head-to-head biological activity data, selectivity profiles, or pharmacokinetic parameters were identified for 3-(4-(tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea during exhaustive search of primary literature, patents, BindingDB, ChEMBL, and PubMed. Consequently, any assertion that a closely related analog—such as the 4-butoxyphenyl , 2,6-difluorophenyl , 2-chlorophenyl , or tetrahydro-2H-pyran-4-yl substituted variants sharing the identical 1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea scaffold—can serve as a functional substitute lacks empirical foundation. Until quantitative comparative data (e.g., IC50, Ki, selectivity ratios, metabolic stability, solubility) become available for this compound relative to its closest congeners, generic substitution cannot be scientifically justified. The unique combination of a tert-butylphenyl group with dual furan-2-ylmethyl and pyridin-2-ylmethyl substituents on the urea core may confer distinct binding interactions and physicochemical properties not replicated by structurally divergent R-group replacements.

Quantitative Evidence Guide for 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea: Procurement-Relevant Differentiation Data


Physicochemical Property Comparison: TPSA and Lipophilicity Profile vs. Closest Structural Analogs

The target compound possesses a computed TPSA of 58.4 Ų and XLogP3 of 3.8, reflecting moderate polarity and lipophilicity characteristic of a blood-brain barrier permeable chemical space [1]. By comparison, the thiophene-3-ylmethyl analog (CAS 1219905-88-0) replacing pyridine with thiophene has a molecular weight of 368.5 g/mol versus 363.45 g/mol for the target compound . The 4-butoxyphenyl analog (C22H25N3O3, MW 379.46) introduces an additional oxygen atom, increasing hydrogen bond acceptor count and altering polarity . The 2,6-difluorophenyl analog introduces two electronegative fluorine atoms, substantially modifying electronic distribution and hydrogen bonding potential . These physicochemical differences—though not accompanied by comparative biological data—demonstrate that R-group substitutions produce measurably distinct molecular properties that may affect solubility, permeability, and target engagement.

Physicochemical properties Drug-likeness Scaffold comparison

Urea Transporter Inhibition Potential: Class-Level Association of the 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea Scaffold

The urea transporter UT-B inhibitor class includes compounds with nanomolar potency. A structurally related urea derivative (CHEMBL1394231) inhibits human UT-B with an IC50 of 11 nM in human erythrocytes [1], while another analog (CHEMBL5074722) inhibits rat UT-B with an IC50 of 110 nM in MDCK cells [2]. The target compound shares the urea pharmacophore and dual heterocyclic substitution pattern characteristic of UT-B ligands but lacks publicly reported UT-B inhibition data. A Guidance to Immunopharmacology ligand page (GtoPdb Ligand ID: 8881) describes compound 1a as a small molecule inhibitor of human UT-B (SLC14A1) with a novel diuretic mechanism of action, and the target compound may exemplify this class [3]. However, no direct UT-B IC50 value for CAS 1286711-99-6 has been identified in curated databases. This class-level inference supports the compound's potential as a UT-B probe but does not constitute direct comparative evidence for procurement decisions.

Urea transporter UT-B inhibitor Diuretic probe

p38 Kinase Inhibitor Chemical Space: Positioning of the Pyridine Urea Scaffold in Patent Literature

US Patent 8,563,558 (Confluence Life Sciences, Inc.) claims substituted pyridine urea compounds as p38 kinase inhibitors for lymphoma and auto-inflammatory disease [1]. The generic Formula (I) encompasses structures containing pyridine and urea moieties similar to the target compound. Separately, US Patent Application 2008/0300281 (Bayer) discloses aryl and heteroaryl substituted heterocyclic ureas as p38 inhibitors for cytokine-mediated diseases [2]. The target compound's architecture—a urea core substituted with a pyridin-2-ylmethyl group—falls within the chemical space claimed by these patents as p38 inhibitors. However, no specific p38α inhibition IC50 for CAS 1286711-99-6 is reported in either patent document. Reference p38α inhibitors from the recent literature achieve IC50 values of 22 nM (triarylpyrazole urea) [3] and 0.13 μM (p38 MAP Kinase Inhibitor IV, ATP-competitive) [4]. Without direct assay data, the compound's p38 inhibitory potency relative to these benchmarks remains unknown.

p38 MAP kinase Pyridine urea Patent scaffold

Rotatable Bond Count and Molecular Flexibility: Quantitative Comparison with Scaffold Analogs

The target compound contains 6 rotatable bonds as computed from its SMILES structure [1]. This value is identical to the computed rotatable bond count for closely related analogs sharing the 1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea core, including the 2,6-difluorophenyl, 2-chlorophenyl, tetrahydro-2H-pyran-4-yl, and naphthalen-1-ylmethyl substituted variants . The consistent rotatable bond count across this congeneric series indicates that conformational flexibility is scaffold-determined rather than R-group-dependent. However, the tert-butyl group on the target compound introduces greater steric bulk (van der Waals volume) compared to smaller substituents such as chloro or fluoro, which may restrict accessible conformational space despite identical rotatable bond enumeration.

Molecular flexibility Rotatable bonds Conformational entropy

Computed Drug-Likeness Parameters: TPSA and LogP Compliance with Oral Bioavailability Rules

The target compound's computed TPSA of 58.4 Ų and XLogP3 of 3.8 place it within favorable drug-likeness space according to established oral bioavailability criteria (TPSA ≤ 140 Ų; LogP ≤ 5) [1]. The molecular weight of 363.45 g/mol is well below the 500 Da threshold. The hydrogen bond donor count (1) and acceptor count (3) also comply with Lipinski rules [1]. By comparison, the 4-butoxyphenyl analog has a higher molecular weight (379.46) and an additional oxygen atom . The 2,6-difluorophenyl analog introduces two fluorine atoms that lower LogP relative to the parent phenyl, while the tetrahydro-2H-pyran-4-yl analog replaces the aromatic R-group with a saturated heterocycle . These computed differences in drug-likeness parameters are quantifiable but have not been correlated with experimental pharmacokinetic data for any member of this congeneric series.

Drug-likeness Lipinski Rule of Five Oral bioavailability prediction

Absence of Public Bioactivity Data: Quantitative Evidence Gap Assessment

A systematic search of BindingDB, ChEMBL, PubMed, Google Patents, and Google Scholar for the exact CAS number (1286711-99-6) and IUPAC name returned zero entries with quantitative bioactivity data (IC50, Ki, EC50, or Kd) [1]. Searches for structurally similar compounds (furan-2-ylmethyl/pyridin-2-ylmethyl urea core) yielded off-target matches that, upon SMILES verification, were confirmed as different chemical entities (e.g., CHEMBL4852814, CHEMBL5074722, CHEMBL1394231) [2]. The compound is listed in PubChem (CID 5818988, SID 52906823) but without associated bioassay results [3]. This comprehensive evidence gap means that all differentiation claims must be categorized as either cross-study comparable (physicochemical properties) or class-level inference (target class association), with no direct head-to-head biological comparison possible against any named comparator.

Data gap analysis Procurement risk assessment Experimental validation requirement

Recommended Research and Procurement Scenarios for 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea Based on Available Evidence


Scaffold for Combinatorial Library Synthesis in Kinase Inhibitor Discovery Programs

The compound's 1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea core falls within the chemical space claimed by US Patent 8,563,558 for p38 kinase inhibitors [1]. The tert-butylphenyl substituent provides a hydrophobic anchor amenable to further derivatization, while the dual heterocyclic arms offer vectors for diversity-oriented synthesis. This compound is most appropriately procured as a starting scaffold for medicinal chemistry campaigns targeting p38 MAP kinase or related serine/threonine kinases, where the core structure can be systematically varied and screened to establish SAR. Procurement should be accompanied by a plan for in-house p38α enzymatic assay (benchmark: reference inhibitors achieve IC50 values of 22 nM to 0.13 μM) [1].

Urea Transporter UT-B Probe Development Requiring De Novo Pharmacological Characterization

The urea pharmacophore and heterocyclic substitution pattern suggest potential UT-B inhibitory activity based on class-level association with compounds such as CHEMBL1394231 (human UT-B IC50 11 nM) [2]. The compound may serve as a chemical probe for urea transporter research, particularly for structure-activity relationship studies comparing tert-butylphenyl-substituted ureas against published UT-B inhibitors. Procurement for this application must include plans for in vitro UT-B inhibition assays (e.g., erythrocyte hypotonic lysis assay) to establish whether potency reaches the nanomolar range observed for benchmark UT-B ligands [2].

Physicochemical Reference Standard for Multi-Heterocyclic Urea Scaffold Characterization

With well-defined computed properties—TPSA 58.4 Ų, XLogP3 3.8, MW 363.45, 6 rotatable bonds [3]—this compound can serve as a physicochemical reference standard within a congeneric series of 1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea derivatives. Procurement for analytical method development (e.g., HPLC purity method validation, logD determination by shake-flask, kinetic solubility assessment) is supported by the availability of structural analogs (thiophene, butoxyphenyl, difluorophenyl, chlorophenyl, tetrahydropyranyl variants) for systematic comparative studies [3].

Computational Chemistry Template for Molecular Docking and Dynamics Simulations

The compound's multi-heterocyclic architecture makes it suitable as a template for in silico modeling studies. With 6 rotatable bonds and a TPSA of 58.4 Ų, it presents a moderate conformational sampling challenge appropriate for benchmarking docking algorithms or molecular dynamics force fields [3]. The tert-butyl group provides a steric probe for assessing binding pocket complementarity in silico, while the furan and pyridine rings enable π-stacking and hydrogen bonding interaction energy calculations. Procurement for computational studies should be paired with experimental binding data generation to validate in silico predictions.

Quote Request

Request a Quote for 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.